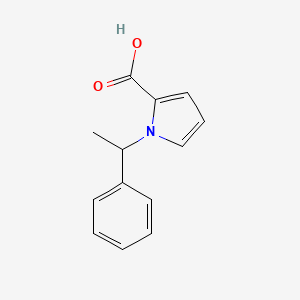
1-(1-Phenylethyl)pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Phenylethyl)pyrrole-2-carboxylic acid is a chiral pyrrole derivative with significant potential in various scientific fields. This compound is known for its unique structure, which includes a pyrrole ring substituted with a phenylethyl group at the 1-position and a carboxylic acid group at the 2-position. The molecular formula of this compound is C13H13NO2, and it has a molecular weight of 215.25 g/mol .
Métodos De Preparación
The synthesis of 1-(1-Phenylethyl)pyrrole-2-carboxylic acid can be achieved through several routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency. For instance, the Paal-Knorr pyrrole synthesis is a widely used method that involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron(III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions.
Análisis De Reacciones Químicas
1-(1-Phenylethyl)pyrrole-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The phenylethyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Major products formed from these reactions include N-substituted pyrroles and pyrrole-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
1-(1-Phenylethyl)pyrrole-2-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development . Additionally, it is used in the study of enzyme mechanisms and as a ligand in coordination chemistry .
Mecanismo De Acción
The mechanism of action of 1-(1-Phenylethyl)pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The phenylethyl group allows the compound to bind to hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity .
In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, making it effective against microbial and cancer cells .
Comparación Con Compuestos Similares
1-(1-Phenylethyl)pyrrole-2-carboxylic acid can be compared with other pyrrole derivatives, such as 1-(1R)-1-phenylethyl-1H-pyrrole-2-carboxylic acid and 1-(1S)-1-phenylethyl-1H-pyrrole-2-carboxylic acid . These compounds share similar structures but differ in the stereochemistry of the phenylethyl group.
The unique feature of this compound is its specific chiral configuration, which can influence its biological activity and binding properties. This makes it distinct from other pyrrole derivatives and highlights its potential for targeted applications in drug development and chemical synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for synthetic applications, while its biological activity opens up possibilities for drug development and medical research. By understanding its preparation methods, chemical reactions, and mechanism of action, researchers can further explore its potential and develop new applications for this intriguing compound.
Propiedades
Fórmula molecular |
C13H13NO2 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-(1-phenylethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-9-5-8-12(14)13(15)16/h2-10H,1H3,(H,15,16) |
Clave InChI |
BFLKSSGFEWKBMW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C=CC=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


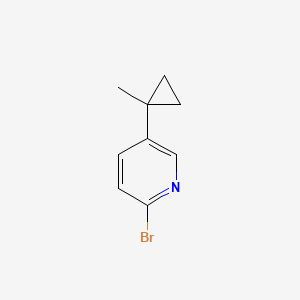
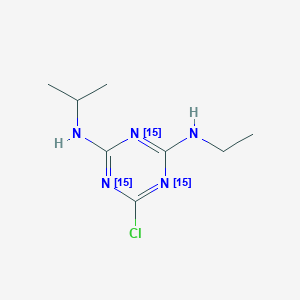
![2-amino-N-[(3-cyanophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14783566.png)
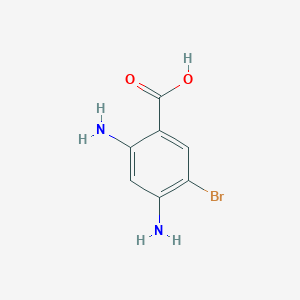
![N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14783575.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9S,13S)-13-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14783578.png)
![N-[4-chloro-5-(trifluoromethyl)pyrimidin-2-yl]-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-4-amine;dihydrochloride](/img/structure/B14783581.png)
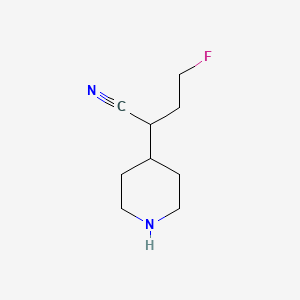
![2,3-Dibenzoyloxybutanedioic acid;methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14783600.png)
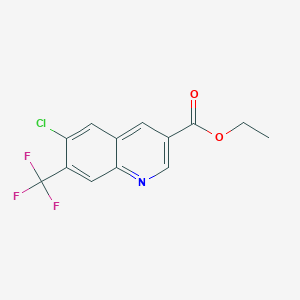
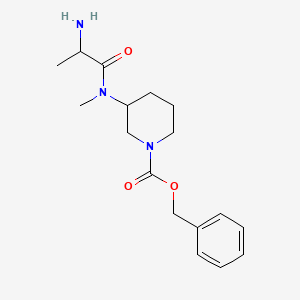
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14783624.png)


